molecular formula C33H39BrNO13P B017812 (N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide CAS No. 226409-58-1

(N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide

Cat. No. B017812
M. Wt: 768.5 g/mol
InChI Key: YKMSQZIYVKTUHI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

N-Succinimidyloxycarbonylmethyl tris (2,4,6-trimethoxyphenyl)phosphonium bromide (TMPP-Ac-OSu) is an acylating reagent . It is generally used for the selective derivatization of the N-terminal a-amino group of peptides .


Chemical Reactions Analysis

TMPP-Ac-OSu is used to label any free N-terminal α-amines to rapidly and selectively identify proteolytic clipping events . A fast, one-step approach utilizing TMPP derivatization and StageTip separation was developed to enhance N-terminal peptide enrichment and analysis .


Physical And Chemical Properties Analysis

TMPP-Ac-OSu has a molecular weight of 768.54 . Its empirical formula is C33H39BrNO13P . It is used for protein sequence analysis by MALDI-MS, with an assay of ≥98.5% (HPLC) . The melting point is 199-205 °C (dec.) , and it should be stored at −20°C .

Safety And Hazards

TMPP-Ac-OSu is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008 .

Future Directions

TMPP-Ac-OSu can be developed as an ideal isotope-coded tag to be used in quantitative proteomics . It has been used in a fast, one-step approach to enhance N-terminal peptide enrichment and analysis , and to label any free N-terminal α-amines to rapidly and selectively identify proteolytic clipping events .

properties

IUPAC Name

[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-tris(2,4,6-trimethoxyphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H39NO13P.BrH/c1-38-19-12-22(41-4)31(23(13-19)42-5)48(18-30(37)47-34-28(35)10-11-29(34)36,32-24(43-6)14-20(39-2)15-25(32)44-7)33-26(45-8)16-21(40-3)17-27(33)46-9;/h12-17H,10-11,18H2,1-9H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMSQZIYVKTUHI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)[P+](CC(=O)ON2C(=O)CCC2=O)(C3=C(C=C(C=C3OC)OC)OC)C4=C(C=C(C=C4OC)OC)OC)OC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H39BrNO13P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583500
Record name {2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}tris(2,4,6-trimethoxyphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

768.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide

CAS RN

226409-58-1
Record name {2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}tris(2,4,6-trimethoxyphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide
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(N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide
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(N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide
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(N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide
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(N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide
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(N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide

Citations

For This Compound
10
Citations
D Ayoub, D Bertaccini, H Diemer… - Analytical …, 2015 - ACS Publications
The bioproduction of recombinant monoclonal antibodies results in complex mixtures of a main isoform and numerous macro- and microvariants. Monoclonal antibodies therefore …
Number of citations: 34 pubs.acs.org
MJ Suh, DJ Clark, PP Parmer, RD Fleischmann… - … et Biophysica Acta (BBA …, 2010 - Elsevier
The Staphylococcus aureus surface protein G (SasG) is an important mediator of biofilm formation in virulent S. aureus strains. A detailed analysis of its primary sequence has not been …
Number of citations: 12 www.sciencedirect.com
D Bertaccini, S Vaca, C Carapito… - Journal of proteome …, 2013 - ACS Publications
In silico gene prediction has proven to be prone to errors, especially regarding precise localization of start codons that spread in subsequent biological studies. Therefore, the high …
Number of citations: 59 pubs.acs.org
S Gallien, E Perrodou, C Carapito, C Deshayes… - Genome …, 2009 - genome.cshlp.org
The progress in sequencing technologies irrigates biology with an ever-increasing number of genome sequences. In most cases, the gene repertoire is predicted in silico and …
Number of citations: 127 genome.cshlp.org
B Westermann, ASV Jacome, M Rompais… - … Profiling: Methods and …, 2017 - Springer
The study of the N-terminome and the precise identification of proteolytic processing events are key in biology. Dedicated methodologies have been developed as the comprehensive …
Number of citations: 7 link.springer.com
C Deshayes, JM Reyrat, A Van Dorsselaer, O Poch… - academia.edu
The progress in sequencing technologies irrigates biology with an ever-increasing number of genome sequences. In most cases, the gene repertoire is predicted in silico and …
Number of citations: 3 www.academia.edu
G Daniels, X Zhang, X Zhong, L Santiago, LH Wang… - Oncotarget, 2016 - ncbi.nlm.nih.gov
TBLR1/TBL1XR1, a core component of the nuclear receptor corepressor (NCoR) complex critical for the regulation of multiple nuclear receptors, is a transcriptional coactivator of …
Number of citations: 12 www.ncbi.nlm.nih.gov
S van der Post, DB Subramani, M Bäckström… - Journal of Biological …, 2013 - ASBMB
The colonic epithelial surface is protected by an inner mucus layer that the commensal microflora cannot penetrate. We previously demonstrated that Entamoeba histolytica secretes a …
Number of citations: 87 www.jbc.org
JL Norris, RM Caprioli - Chemical reviews, 2013 - ACS Publications
Human beings are adept at discerning relevant information from complex systems by processing visual information. Similarly, as scientists labor to understand the fundamental nature of …
Number of citations: 686 pubs.acs.org
N Issa, N Guillaumot, E Lauret, N Matt… - Molecular Cell, 2018 - cell.com
Microbial or endogenous molecular patterns as well as pathogen functional features can activate innate immune systems. Whereas detection of infection by pattern recognition …
Number of citations: 74 www.cell.com

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